3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
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Overview
Description
Vasicinolone is a naturally occurring quinazoline alkaloid primarily found in the plant Adhatoda vasica, commonly known as Malabar nut. This compound is known for its medicinal properties, particularly in the treatment of respiratory ailments such as asthma, bronchitis, and cough. Vasicinolone is a white crystalline solid with a distinct aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vasicinolone typically involves the oxidation of vasicinol, another alkaloid found in Adhatoda vasica. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield vasicinolone.
Industrial Production Methods: Industrial production of vasicinolone involves the extraction of vasicinol from the leaves of Adhatoda vasica, followed by its oxidation to vasicinolone. The extraction process usually employs solvents like methanol or ethanol, and the subsequent oxidation is performed using industrial oxidizing agents. The final product is purified through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Vasicinolone undergoes several types of chemical reactions, including:
Oxidation: Conversion of vasicinol to vasicinolone.
Reduction: Reduction of vasicinolone back to vasicinol.
Substitution: Various substitution reactions can occur on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Vasicinolone.
Reduction: Vasicinol.
Substitution: Halogenated or alkylated derivatives of vasicinolone.
Scientific Research Applications
Vasicinolone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various quinazoline derivatives.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating respiratory diseases, anti-inflammatory properties, and possible anticancer activities.
Industry: Utilized in the development of pharmaceuticals and herbal formulations.
Mechanism of Action
Vasicinolone exerts its effects primarily through its interaction with various molecular targets and pathways. It is known to act as a bronchodilator, helping to relax the bronchial muscles and improve airflow in the respiratory tract. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to modulate the activity of certain enzymes and receptors involved in respiratory function.
Comparison with Similar Compounds
Vasicine: Known for its bronchodilatory and uterine stimulant effects.
Vasicinone: Exhibits bronchodilatory and antianaphylactic properties.
Vasicinol: Precursor to vasicinolone, with similar medicinal properties.
Uniqueness of Vasicinolone: Vasicinolone is unique in its specific oxidation state and its distinct set of biological activities, particularly its potential anti-inflammatory and anticancer effects, which are currently being explored in scientific research.
Properties
IUPAC Name |
3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNHUAILAQZBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553470 |
Source
|
Record name | 3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913690-48-9 |
Source
|
Record name | 3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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